LasR antagonist 1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

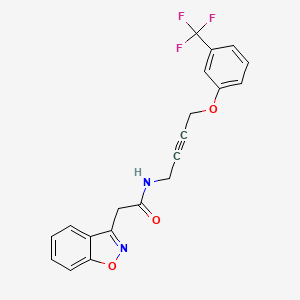

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O3/c21-20(22,23)14-6-5-7-15(12-14)27-11-4-3-10-24-19(26)13-17-16-8-1-2-9-18(16)28-25-17/h1-2,5-9,12H,10-11,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIHKETXORTEHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LasR Antagonists

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its sophisticated cell-to-cell communication system, known as quorum sensing (QS). The Las system sits at the apex of the P. aeruginosa QS hierarchy, controlling the expression of numerous virulence factors and biofilm formation. The transcriptional regulator LasR is the master regulator of this system, making it a prime target for anti-virulence therapies. This document provides a comprehensive technical overview of the LasR signaling pathway and the diverse mechanisms through which small-molecule antagonists inhibit its function. It details the molecular interactions, summarizes quantitative data on antagonist potency, outlines key experimental protocols for inhibitor screening and characterization, and provides visual diagrams of the core pathways and workflows.

The Pseudomonas aeruginosa Las Quorum Sensing Pathway

The pathogenicity of P. aeruginosa is controlled by a complex network of signaling systems, with the Las system playing a principal role.[1][2] This system allows individual bacteria to sense their population density and collectively activate gene expression to facilitate colonization, nutrient acquisition, and host tissue damage.[1][3] The Las system is hierarchically organized and positively regulates two other key QS systems, the Rhl and PQS systems.[3][4]

The core components of the Las pathway are:

-

LasI: An autoinducer synthase that produces the signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[3][5]

-

3-oxo-C12-HSL: The acyl-homoserine lactone (AHL) signal molecule that diffuses across the bacterial membrane.[5]

-

LasR: An intracellular transcription factor and the receptor for 3-oxo-C12-HSL.[3][6]

At low cell densities, LasR is unstable and largely inactive. As the bacterial population grows, 3-oxo-C12-HSL accumulates. Once a threshold concentration is reached, it binds to the N-terminal ligand-binding domain (LBD) of LasR.[3][6] This binding event induces a critical conformational change that stabilizes the LasR protein, promotes its homodimerization, and enables the C-terminal DNA-binding domain of the dimer to recognize and bind to specific 20-bp DNA sequences known as las boxes in the promoter regions of target genes.[1][6] This action activates the transcription of hundreds of genes, including those encoding for virulence factors like elastase, alkaline proteases, and exotoxin A, as well as the lasI gene itself, creating a positive feedback loop.[3][5]

Core Mechanisms of LasR Antagonism

LasR antagonists are small molecules designed to disrupt the Las signaling cascade, thereby functioning as anti-virulence agents rather than traditional bactericidal antibiotics. This approach is thought to impose less selective pressure for the development of resistance. These inhibitors employ several distinct mechanisms to neutralize LasR activity.[7][8]

3.1 Competitive Inhibition The most common strategy involves antagonists that are structural analogues of the native ligand, 3-oxo-C12-HSL. These molecules bind to the same ligand-binding pocket in the LasR LBD, directly competing with the natural autoinducer.[9] By occupying this site, they prevent 3-oxo-C12-HSL from binding and activating the receptor, thus keeping LasR in its inactive state.

3.2 Allosteric Modulation and Conformational Restriction Some antagonists function not by simply blocking the active site, but by binding to LasR and stabilizing it in a non-functional conformation. Research has shown that multiple antagonists bind to LasR and lock it into a state that is unable to bind to its target DNA promoter sequences, even if dimerization occurs.[7][8] This mechanism highlights that simple receptor occupancy is not sufficient for activation; the correct conformational state is paramount. Other non-competitive inhibitors may bind to allosteric or cryptic sites distinct from the ligand-binding pocket to induce an inactive conformation.[8][10]

3.3 Dimerization Disruption The homodimerization of two LasR-ligand complexes is a prerequisite for DNA binding and transcriptional activation. Certain antagonists have been shown to interfere with this process.[8] Upon binding the antagonist, the LasR monomers may form soluble complexes that are incapable of forming the functional quaternary structure, effectively halting the signaling pathway.[8][11]

3.4 Protein Destabilization In contrast to stabilizing a non-functional conformation, some antagonists may work by binding to LasR and preventing the stabilizing conformational change that the native ligand induces. This leaves the LasR protein susceptible to cellular proteolysis, reducing the overall concentration of the receptor within the cell.

3.5 Irreversible Covalent Inhibition A more recent approach involves the design of antagonists that form a permanent covalent bond with a residue within the LasR protein, often in or near the ligand-binding site.[12] This irreversible inactivation provides a potent and durable inhibition of the receptor, independent of the local concentration of the native autoinducer.[12]

Quantitative Analysis of LasR Antagonists

The potency of LasR antagonists is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in cell-based reporter assays. This value represents the concentration of antagonist required to reduce the LasR-mediated signal by 50%. The table below summarizes the reported potencies for several representative LasR antagonists from different structural classes. Note that assay conditions (e.g., reporter strain, concentration of native agonist) can vary between studies, affecting direct comparability.

| Compound Class | Compound Name/ID | IC₅₀ (µM) in P. aeruginosa Reporter Assay | Reference(s) |

| AHL Analogue | Chlorolactone (CL) | ~10 - 20 | [13] |

| Triphenyl Scaffold | TP-5 | 10.1 | [13] |

| Thiazolyl Ketone | V-06-018 | 0.9 | Mentioned as a potent antagonist, specific IC₅₀ in P. aeruginosa from original source needed for table |

| Benzaldehyde Deriv. | ortho-Vanillin | ~30 - 50 | [10][14] |

| HTS Hit 1 | Compound 3 | 0.8 | [13] |

| HTS Hit 2 | Compound 7 | 0.9 | [13] |

| Irreversible | Compound 25 | 0.11 | [12] |

| Irreversible | Compound 28 | 0.08 | [12] |

Data is compiled from multiple sources and intended for comparative purposes. Absolute values may differ based on specific experimental setups.[12][13][14]

Key Experimental Protocols

Characterizing the mechanism of action of a LasR antagonist requires a combination of cell-based and biochemical assays.

5.1 Cell-Based Reporter Gene Assay

This is the primary method for screening and quantifying antagonist activity in a cellular context.

-

Principle: A bacterial reporter strain (commonly E. coli or a P. aeruginosa mutant) is engineered to express LasR and a reporter gene (e.g., lacZ, gfp, luxCDABE) under the control of a LasR-dependent promoter (e.g., PlasI). In the presence of 3-oxo-C12-HSL, LasR activates the promoter, producing a measurable signal (colorimetric, fluorescent, or luminescent). Antagonists compete with or otherwise inhibit this activation, causing a dose-dependent decrease in the signal.

-

Detailed Methodology:

-

Strain Preparation: Grow an overnight culture of the LasR reporter strain in appropriate media with antibiotics for plasmid maintenance.

-

Assay Setup: Dilute the overnight culture into fresh media. In a 96-well or 384-well microtiter plate, dispense the diluted cells.

-

Compound Addition: Add the antagonist compounds from a stock solution (typically in DMSO) across a range of concentrations (e.g., 8-point, 3-fold serial dilution). Include a vehicle-only control (e.g., DMSO).

-

Agonist Addition: Add a fixed, sub-saturating concentration of the native agonist, 3-oxo-C12-HSL (e.g., 100 nM), to all wells except the negative control.[13]

-

Incubation: Incubate the plate with shaking at the appropriate temperature (e.g., 37°C) for a set period (e.g., 4-6 hours) to allow for gene expression.

-

Signal Measurement: Measure the reporter output using a plate reader (e.g., absorbance for β-galactosidase activity, fluorescence for GFP, luminescence for luciferase). Also, measure optical density (OD₆₀₀) to normalize for any effects on bacterial growth.

-

Data Analysis: Normalize the reporter signal to cell density. Plot the normalized signal against the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

5.2 In Vitro Biophysical and Biochemical Assays

These assays use purified LasR protein to directly probe the interaction between the antagonist and the receptor, elucidating the specific molecular mechanism.

-

Thermal Shift Assay (TSA):

-

Principle: Measures the change in protein melting temperature (Tₘ) upon ligand binding. Binding of a ligand typically stabilizes the protein, resulting in an increased Tₘ.

-

Methodology: Purified LasR protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins. The test antagonist is added. The sample is heated in a real-time PCR machine, and fluorescence is monitored. The Tₘ is the midpoint of the unfolding transition. A positive ΔTₘ indicates direct binding.

-

-

Electrophoretic Mobility Shift Assay (EMSA):

-

Principle: Directly assesses the ability of the LasR-ligand complex to bind to DNA.

-

Methodology: A fluorescently or radioactively labeled DNA probe containing a las box sequence is incubated with purified LasR. This mixture is run on a non-denaturing polyacrylamide gel. In a control lane, LasR pre-incubated with 3-oxo-C12-HSL will bind the DNA, causing its migration to be retarded (a "shift"). In test lanes, LasR is pre-incubated with an antagonist before the addition of the DNA probe. An effective antagonist will prevent the formation of the LasR-DNA complex, resulting in a non-shifted band, similar to the DNA-only control.[7]

-

-

Isothermal Titration Calorimetry (ITC):

-

Principle: Provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released or absorbed as the antagonist binds to LasR.

-

Methodology: A solution of the antagonist is titrated into a sample cell containing purified LasR protein. A sensitive calorimeter measures the minute heat changes with each injection. The resulting data can be used to determine the binding affinity (Kₐ or K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Conclusion

The inhibition of the LasR transcriptional regulator is a validated and highly promising strategy for the development of anti-virulence drugs to combat Pseudomonas aeruginosa infections. LasR antagonists operate through a variety of sophisticated mechanisms, including competitive inhibition, allosteric modulation, disruption of dimerization, and irreversible covalent modification. A multi-faceted experimental approach, combining cell-based functional assays with direct in vitro biophysical methods, is critical for the discovery, optimization, and mechanistic characterization of these next-generation therapeutics. The continued development of potent and specific LasR antagonists holds significant potential for disarming this pathogen without driving antibiotic resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Multiple Signaling Systems Regulating Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudomonas aeruginosa lasR-deficient mutant contributes to bacterial virulence through enhancing the PhoB-mediated pathway in response to host environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Molecular Basis for the Recognition of Structurally Distinct Autoinducer Mimics by the Pseudomonas aeruginosa LasR Quorum Sensing Signaling Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pseudomonas aeruginosa LasR·DNA Binding Is Directly Inhibited by Quorum Sensing Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of LasR Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and synthesis of antagonists targeting the LasR protein, a key regulator of quorum sensing in Pseudomonas aeruginosa. The content herein is intended to equip researchers with the foundational knowledge and practical methodologies required to advance the development of novel anti-virulence therapies.

The LasR Signaling Pathway: A Critical Target

Pseudomonas aeruginosa employs a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors and biofilm formation.[1][2] At the heart of one of these systems is the LasR protein, a transcriptional regulator that, upon binding its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), activates a cascade of gene expression.[1][2] This signaling pathway plays a pivotal role in the pathogenicity of P. aeruginosa, making LasR an attractive target for the development of anti-virulence agents that disrupt this communication network without exerting bactericidal pressure, which can lead to resistance.[2][3]

Below is a diagram illustrating the simplified LasR signaling pathway.

Discovery of LasR Antagonists: Key Chemical Scaffolds

The search for potent and specific LasR antagonists has yielded a variety of chemical scaffolds, primarily identified through high-throughput screening and structure-based drug design.[2][3] These compounds can be broadly categorized into N-acyl-L-homoserine lactone (AHL) analogs and non-AHL-based inhibitors.

AHL-Based Antagonists

Early efforts focused on modifying the native 3-oxo-C12-HSL structure. These analogs often maintain the homoserine lactone headgroup while varying the acyl tail.[4] While instrumental in early structure-activity relationship (SAR) studies, many AHL-based antagonists suffer from liabilities such as hydrolysis of the lactone ring and susceptibility to bacterial efflux pumps.[4]

Non-AHL-Based Antagonists

More recent research has focused on identifying novel, non-AHL scaffolds to overcome the limitations of their AHL-based counterparts. Prominent examples include compounds based on triphenyl scaffolds and other small molecules identified through screening campaigns.[1][2] These antagonists often exhibit improved stability and pharmacokinetic properties.

Quantitative Data of Representative LasR Antagonists

The following table summarizes the inhibitory activity of several key LasR antagonists, providing a comparative overview of their potency.

| Compound Name/Class | Structure | IC50 (µM) | Assay System | Reference |

| V-06-018 | N-(4-chlorophenyl)-N'-[(4-methoxyphenyl)methyl]thiourea | 5.2 | E. coli reporter | [2][5] |

| V-40 | A derivative of V-06-018 | <1 | P. aeruginosa reporter | [2][3] |

| TP-5 | Triphenyl derivative | 69 | E. coli reporter | [2] |

| Compound 17 (Triphenyl-based) | 4-bromo-N-(2-(2-nitrophenoxy)ethyl)benzenamine | 4.8 | E. coli reporter | [4] |

| mBTL (meta-bromo-thiolactone) | 3-bromo-5-(dibromomethyl)-2,5-dihydrofuran-2-one | 8 | P. aeruginosa (pyocyanin) | [6] |

| Norlobaridone | Depsidone natural product | 1.93 | E. coli reporter |

Synthesis of Key LasR Antagonists

The ability to synthesize potent LasR antagonists is crucial for further development and optimization. Below are representative synthetic approaches for two major classes of LasR inhibitors.

Synthesis of V-06-018 and its Analogs

V-06-018 and its derivatives are typically synthesized through a straightforward thiourea formation reaction. The general scheme involves the reaction of an appropriately substituted isothiocyanate with a primary amine. This modular approach allows for the facile generation of a library of analogs for SAR studies.[3]

Synthesis of Triphenyl Scaffold-Based Antagonists

The synthesis of triphenyl-based antagonists often involves a multi-step process. A common strategy is a scaffold-hopping approach where a known LasR agonist, such as TP-1, is modified by replacing certain moieties with fragments known to confer antagonistic activity. This typically involves amide or ether linkages to a central phenyl ring.[4]

Experimental Protocols for LasR Antagonist Characterization

A variety of in vitro and cell-based assays are employed to identify and characterize LasR antagonists.

LasR Reporter Gene Assay

This is a primary screening assay to identify compounds that inhibit LasR-dependent gene expression. A common system utilizes an E. coli reporter strain co-transformed with two plasmids: one expressing LasR (e.g., pJN105-L) and another containing a LasR-inducible promoter fused to a reporter gene like lacZ (e.g., pSC11-L) or gfp.[2][7]

Protocol Outline:

-

Culture Preparation: Grow the E. coli reporter strain overnight in LB medium with appropriate antibiotics.

-

Sub-culturing and Induction: Dilute the overnight culture and grow to mid-log phase. Induce LasR expression with an inducer like arabinose.

-

Assay Plate Preparation: Add test compounds at various concentrations to a 96-well plate.

-

Cell Inoculation and Agonist Addition: Add the induced cell culture to the wells, followed by a fixed concentration of the LasR agonist, 3-oxo-C12-HSL, to stimulate reporter gene expression.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Reporter Gene Measurement: Measure the reporter gene product (e.g., β-galactosidase activity via a colorimetric or chemiluminescent substrate, or GFP fluorescence).

-

Data Analysis: Calculate the percent inhibition of reporter gene expression at each compound concentration and determine the IC50 value.

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry (DSF), is a biophysical assay that measures the thermal stability of a protein.[8] Ligand binding can alter the melting temperature (Tm) of the protein, providing evidence of a direct interaction.[8]

Protocol Outline:

-

Protein and Dye Preparation: Prepare a solution of purified LasR protein and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

Assay Plate Setup: In a 96-well PCR plate, mix the protein-dye solution with the test compound at various concentrations.

-

Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature, monitoring the fluorescence at each increment.

-

Data Acquisition: As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

-

Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. A shift in Tm in the presence of a compound indicates binding.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the LasR binding pocket, providing a quantitative measure of binding affinity (Ki).[9]

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes expressing the LasR protein.

-

Assay Setup: In a multi-well plate, incubate the membranes with a fixed concentration of a radiolabeled LasR ligand (e.g., [3H]-3-oxo-C12-HSL) and varying concentrations of the unlabeled test compound.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration.

-

Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[9]

Structure-Activity Relationship (SAR) of LasR Antagonists

The development of potent LasR antagonists relies heavily on understanding the relationship between chemical structure and biological activity.

Key SAR Insights:

-

Acyl Tail Modifications (AHL analogs): The length and nature of the acyl tail are critical for activity. Bulky or aromatic substitutions can convert agonists into antagonists.

-

Triphenyl Scaffold: For triphenyl-based compounds, the substitution pattern on the phenyl rings significantly influences activity. For instance, certain halogen substitutions can enhance antagonist potency.[1][10]

-

Hydrogen Bonding: Interactions with key residues in the LasR ligand-binding pocket, such as Tyr56, Trp60, and Asp73, are crucial for both agonist and antagonist binding.[11]

-

Halogenation: The addition of halogens, particularly bromine and chlorine, to various scaffolds has been shown to be a successful strategy for increasing the potency of LasR antagonists.[1]

Conclusion and Future Directions

The discovery and synthesis of LasR antagonists represent a promising avenue for the development of novel therapeutics to combat P. aeruginosa infections. This guide has provided a technical overview of the key aspects of this field, from understanding the target pathway to the practicalities of synthesis and characterization. Future efforts will likely focus on the discovery of antagonists with improved pharmacokinetic and safety profiles, as well as the exploration of novel chemical scaffolds with unique mechanisms of action. The continued integration of computational and experimental approaches will be paramount in advancing this critical area of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biochemical Characterization of Non-Native Antagonists of the Pseudomonas aeruginosa Quorum Sensing Receptor LasR with Nanomolar IC50 Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Based Design and Biological Evaluation of Triphenyl Scaffold-Based Hybrid Compounds as Hydrolytically Stable Modulators of a LuxR-Type Quorum Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. criver.com [criver.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Structural and Biochemical Studies of Non-Native Agonists of the LasR Quorum Sensing Receptor Reveal an L3 Loop “Out” Conformation for LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sid.ir [sid.ir]

A Technical Guide to the Structure-Activity Relationship of LasR Antagonists

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide range of severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] The bacterium's pathogenicity is largely orchestrated by a cell-to-cell communication system known as quorum sensing (QS).[3][4] This system allows the bacterial population to coordinate gene expression in a density-dependent manner, leading to the collective production of virulence factors and the formation of drug-tolerant biofilms.[5][6]

At the apex of the P. aeruginosa QS hierarchy is the LasI/LasR system.[6] The LasR protein, a transcriptional regulator, is activated by its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), which is synthesized by LasI.[3][7] The activated LasR-OdDHL complex drives the expression of numerous virulence genes.[5] Given its central role, LasR has emerged as a prime therapeutic target for the development of anti-virulence agents that aim to disarm the pathogen rather than kill it, a strategy that may impose less selective pressure for the development of resistance.[5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of LasR antagonists, details key experimental protocols, and visualizes the underlying biological and experimental pathways.

The LasR Signaling Pathway

The P. aeruginosa QS network is a complex cascade involving at least three interconnected systems: las, rhl, and pqs.[3][7] The las system is considered the master regulator.[6]

-

Activation: The enzyme LasI synthesizes the signaling molecule OdDHL. As the bacterial population density increases, OdDHL accumulates.[5]

-

Binding and Dimerization: Once a threshold concentration is reached, OdDHL binds to the N-terminal ligand-binding domain (LBD) of the cytoplasmic LasR protein.[5][8] This binding event stabilizes the LasR monomer and promotes its homodimerization.[5]

-

Transcriptional Regulation: The ligand-bound LasR homodimer then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes.[8] This activates the transcription of a suite of virulence factors, including elastase, alkaline protease, and exotoxin A.[5]

-

Hierarchical Control: Crucially, the LasR-OdDHL complex also activates the transcription of the rhlR and rhlI genes, which control the second QS system, and influences the pqs system.[3][5][6] This hierarchical arrangement places LasR at the top of the regulatory cascade.[6]

Structure-Activity Relationship (SAR) of LasR Antagonists

LasR antagonists can be broadly categorized into two classes: those that mimic the native N-acyl-L-homoserine lactone (AHL) ligand and those with "abiotic" or non-AHL scaffolds, often identified through high-throughput screening.

AHL-Based Antagonists

Early efforts focused on modifying the native OdDHL structure. These studies revealed that both the acyl chain and the homoserine lactone headgroup are critical for activity, but achieving potent antagonism in cellular assays has been challenging. Most AHL-based antagonists exhibit IC50 values greater than 10 µM in P. aeruginosa reporter assays.[3]

Key SAR Insights for AHL Analogues:

-

Acyl Chain: Modifications to the length and functionality of the acyl tail can disrupt agonistic activity. Incorporating aromatic groups or replacing the 3-oxo group often leads to antagonism.

-

Lactone Headgroup: Replacing the lactone ring with alternative heterocyclic structures, such as lactams or pyrones, has yielded inhibitors.[6] A notable example is chlorolactone (CL), which shows improved potency over many other AHL analogues.[3]

Table 1: Representative AHL-Based LasR Antagonists

| Compound Class/Name | Modification from OdDHL | IC50 in P. aeruginosa (µM) | Reference |

| Chlorolactone (CL) | Replaces acyl chain with a chlorinated furanone moiety | ~10-20 | [3] |

| C8-HSL | Shorter (8-carbon) acyl chain | > 50 | Generic Finding |

| Phenylacetyl-HSL | Phenyl group on acyl chain | ~25-50 | [6] |

| Pyrone Analogues | Lactone ring replaced with a pyrone ring | ~15-30 | [6] |

Non-AHL Antagonists

High-throughput screening (HTS) has been instrumental in identifying novel, abiotic scaffolds with significantly greater potency and efficacy than AHL mimics.[3][9] These compounds often interact with key residues in the LasR ligand-binding domain, including Tyr56, Trp60, Arg61, Asp73, and Ser129.[5][10]

V-06-018, discovered via HTS, is one of the most potent LasR antagonists reported.[11] Systematic SAR studies on this scaffold led to the development of derivatives with nanomolar potency.[11]

Key SAR Insights for the V-06-018 Scaffold:

-

A systematic study revealed that modifications to the quinazolinone core and its substituents could dramatically improve potency.[11]

-

This optimization led to compounds like V-40 , which has a submicromolar IC50 and is over 100-fold more potent than typical AHL-based antagonists.[3][11]

Table 2: SAR of V-06-018 Analogues

| Compound ID | Structure / Key Features | IC50 in P. aeruginosa (nM) | Reference |

| V-06-018 | Parent quinazolinone scaffold | ~1,300 | [11] |

| V-40 | Optimized analogue with 3-allyl-2-(ethylthio)-9-methoxy substitutions | 130 | [3][9] |

| Analogue 1 | Halogen substitutions on the benzo ring | 500 - 1,000 | [11] |

| Analogue 2 | Modifications to the N-allyl group | > 2,000 | [11] |

The triphenyl scaffold was one of the first non-AHL classes to be identified.[8] While initial compounds like TP-1 were agonists, subtle structural modifications led to potent antagonists like TP-5.[8][12]

Key SAR Insights for Triphenyl Scaffolds:

-

The relative orientation of the three phenyl rings is crucial for activity and for switching between agonism and antagonism.[12]

-

The presence and position of halogen atoms can significantly enhance antagonistic activity.[6]

-

These molecules bind in the same pocket as OdDHL, with key interactions involving Trp60 and Asp73.[8]

Table 3: Activity of Triphenyl-Based LasR Modulators

| Compound ID | Key Features | Activity Profile | EC50/IC50 (µM) | Reference |

| TP-1 | Parent agonist | Agonist | EC50 ≈ 0.001 | [8][12] |

| TP-5 | Antagonist analogue | Antagonist | IC50 ≈ 10-15 | [3][8] |

| Analogue 14b | Triaryl with chlorine atom | Antagonist | High Potency (IC50 < 5) | [6] |

| Analogue 16 | Optimized triphenyl | Potent Antagonist | IC50 ≈ 1-2 | [6] |

Several other chemical classes have been reported to antagonize LasR, demonstrating the chemical tractability of the target.

Table 4: Other Classes of Non-AHL LasR Antagonists

| Scaffold Class | Example Compound | IC50 Range (µM) | Key SAR Feature / Note | Reference |

| Benzothiazoles | Compound 18a | 5 - 10 | Potent inhibition in P. aeruginosa | [6] |

| Azaguanines | 8-azaguanine | > 20 | Identified via in silico screening | [3] |

| Furanones | C-30 / C-56 | 1 - 10 | Halogenated furanones that mimic AHLs | [6] |

| Celecoxib Derivatives | SGK 330 | 10 - 20 | Thiazolidinone ring occupies the lactone binding site | [6] |

| Lactams | Compound 13a | 5 - 15 | Derived from mucochloric acid | [6] |

Experimental Protocols

Validating LasR antagonists requires a suite of specialized assays to confirm target engagement and functional effects on bacterial virulence.

LasR Reporter Gene Assay

This is the primary assay for quantifying LasR agonism or antagonism. It utilizes a bacterial reporter strain where a reporter gene's expression is controlled by a LasR-dependent promoter.

-

Principle: In the presence of a constant concentration of the agonist OdDHL, a true antagonist will cause a dose-dependent decrease in the reporter signal.

-

Reporter Strains: Commonly used strains include E. coli JLD271 (harboring pJN105L and pSC11L) or a P. aeruginosa PAO1-based reporter.[3] The reporter is often Green Fluorescent Protein (GFP) or β-galactosidase (lacZ).

-

Detailed Methodology:

-

Culture Preparation: Inoculate a single colony of the reporter strain into 10 mL of LB medium containing appropriate antibiotics (e.g., 100 µg/mL ampicillin, 10 µg/mL gentamicin).[3] Grow overnight at 37°C with shaking.

-

Subculture: The next day, dilute the overnight culture 1:10 into fresh LB medium with antibiotics and grow until the OD600 reaches a mid-logarithmic phase (e.g., ~0.4-0.6).[3]

-

Assay Plate Setup: In a 96-well microtiter plate, add the test compounds (antagonists) at various concentrations.

-

Agonist Addition: Add the agonist OdDHL to all wells (except negative controls) at a fixed concentration that gives a sub-maximal response (e.g., 100 nM).[3]

-

Inoculation: Add the subculture of the reporter strain to each well. Include controls: no cells (blank), cells only (negative), cells + OdDHL (positive control).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-6 hours) with shaking.

-

Measurement:

-

Measure optical density at 600 nm (OD600) to assess bacterial growth.

-

Measure fluorescence (e.g., Ex: 485 nm, Em: 528 nm for GFP) for reporter activity.

-

-

Data Analysis: Normalize the fluorescence reading to the OD600 value for each well. Calculate the percent inhibition relative to the positive control (cells + OdDHL). Plot the dose-response curve and determine the IC50 value.

-

Virulence Factor Inhibition Assays

These assays confirm that LasR antagonism translates to a functional reduction in virulence phenotypes in wild-type P. aeruginosa.

-

Pyocyanin Production Assay:

-

Grow P. aeruginosa PAO1 in a suitable medium (e.g., PPGAS) with and without the antagonist for 18-24 hours.

-

Centrifuge the cultures and collect the supernatant.

-

Extract pyocyanin from the supernatant using 3 mL of chloroform.

-

Transfer the blue chloroform layer to a new tube and back-extract with 1 mL of 0.2 M HCl. The solution will turn pink.

-

Measure the absorbance of the pink aqueous layer at 520 nm. Quantify the reduction in A520 relative to the untreated control.

-

-

Elastase Activity Assay (Elastin-Congo Red Method):

-

Grow P. aeruginosa PAO1 as described above.

-

Mix 100 µL of culture supernatant with 900 µL of Elastin-Congo Red (ECR) buffer (100 mM Tris-HCl, 1 mM CaCl2, pH 7.5, containing 5 mg/mL ECR).

-

Incubate at 37°C for 3-6 hours with agitation.

-

Pellet the insoluble ECR by centrifugation.

-

Measure the absorbance of the supernatant at 495 nm. A lower A495 indicates inhibition of elastase activity.

-

-

Biofilm Inhibition Assay (Crystal Violet Method):

-

Grow P. aeruginosa PAO1 in 96-well plates containing LB medium and the test antagonist.

-

Incubate statically at 37°C for 24 hours to allow biofilm formation.

-

Carefully remove the planktonic cells by washing the wells with PBS.

-

Stain the adherent biofilm with 0.1% crystal violet solution for 15 minutes.

-

Wash away excess stain and air dry the plate.

-

Solubilize the bound dye with 30% acetic acid or ethanol.

-

Measure the absorbance at 550-590 nm to quantify the biofilm biomass.

-

Mechanisms of LasR Antagonism

LasR antagonists can function through several distinct, non-mutually exclusive mechanisms. Understanding these mechanisms is key to rationally designing more effective inhibitors.

-

Competitive Binding: The antagonist directly competes with the native ligand (OdDHL) for binding to the ligand-binding domain, preventing receptor activation. This is the most commonly assumed mechanism.

-

Stabilization of an Inactive State: Some antagonists bind to LasR and stabilize a protein conformation that is incapable of dimerization or binding to DNA, even if the other monomer in a potential dimer is agonist-bound.[11]

-

Protein Destabilization: In contrast to agonists which stabilize LasR, some antagonists may bind in a way that prevents proper folding, leading to protein insolubility or degradation.

-

Inhibition of Dimerization: The antagonist may allow ligand binding but sterically or allosterically hinder the formation of the functional LasR homodimer.

-

Blocking DNA Binding: It is conceivable that an antagonist could bind to the LasR dimer and prevent its interaction with the las box DNA sequence, although this is less commonly reported.

Conclusion

The pursuit of LasR antagonists represents a promising anti-virulence strategy to combat P. aeruginosa infections. Structure-activity relationship studies have successfully evolved from low-potency AHL mimics to highly potent, abiotic scaffolds with nanomolar activity in cell-based assays. The discovery of compounds like V-40 demonstrates that potent and selective modulation of LasR is achievable.[3] Future challenges lie in optimizing the pharmacokinetic properties of these potent antagonists to ensure their efficacy in complex in vivo infection models. The detailed experimental protocols and SAR data compiled in this guide provide a robust framework for researchers and drug developers to build upon, accelerating the journey of LasR inhibitors from the laboratory to potential clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A data-driven machine learning approach for discovering potent LasR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Molecular Basis for the Recognition of Structurally Distinct Autoinducer Mimics by the Pseudomonas aeruginosa LasR Quorum Sensing Signaling Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High-Throughput Virtual Screening for a New Class of Antagonist Targeting LasR of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structural and Biochemical Studies of Non-Native Agonists of the LasR Quorum Sensing Receptor Reveal an L3 Loop “Out” Conformation for LasR - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of LasR Antagonist V-06-018 on Pseudomonas aeruginosa Quorum Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of the LasR antagonist, V-06-018, on the quorum sensing (QS) system of Pseudomonas aeruginosa. This document outlines the core mechanism of the LasR signaling pathway, the inhibitory action of V-06-018, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Introduction to Pseudomonas aeruginosa Quorum Sensing

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a sophisticated cell-to-cell communication system, known as quorum sensing, to coordinate the expression of virulence factors and biofilm formation.[1] The LasR-LasI system is a primary regulator in the P. aeruginosa QS hierarchy. The LasI synthase produces the autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). As the bacterial population density increases, 3O-C12-HSL accumulates and binds to the cytoplasmic receptor and transcriptional regulator, LasR. This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences (las boxes), thereby activating the transcription of target genes. These genes encode for a variety of virulence factors, including elastase, alkaline protease, and exotoxin A, and also regulate other QS systems.

LasR Antagonist 1: V-06-018

V-06-018 is a non-native, small molecule that has been identified as a potent antagonist of the LasR receptor.[2][3] It serves as a valuable chemical probe for studying QS in P. aeruginosa and represents a promising scaffold for the development of anti-virulence therapies.

Mechanism of Action

Biochemical studies have shown that V-06-018 functions by directly interacting with the native ligand-binding site within the LasR protein.[3] By competitively binding to this site, V-06-018 prevents the binding of the natural autoinducer, 3O-C12-HSL. This interaction is believed to stabilize LasR in an inactive conformation, which is unable to dimerize and bind to its target DNA promoters.[3] Consequently, the transcription of LasR-dependent genes is inhibited, leading to a reduction in the production of associated virulence factors and a decrease in biofilm formation.

Quantitative Data on V-06-018 Efficacy

The inhibitory activity of V-06-018 has been quantified in various assays. The following table summarizes key data points from the literature.

| Parameter | Value | Assay | Organism/System | Reference |

| IC50 | 5.2 µM | LasR Reporter Assay | P. aeruginosa | [2] |

| IC50 | 18 µM (±2) | Pyocyanin Production Assay | P. aeruginosa PA14 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of LasR antagonists like V-06-018.

LasR Reporter Gene Assay in E. coli

This assay is used to quantify the specific agonistic or antagonistic activity of a compound on the LasR receptor in a controlled genetic background, free from the complexity of the native P. aeruginosa regulatory network.

Materials:

-

E. coli reporter strain (e.g., carrying plasmids for LasR expression and a LasR-inducible reporter like lasI-lacZ)

-

Luria-Bertani (LB) medium with appropriate antibiotics

-

3O-C12-HSL

-

V-06-018 or other test compounds

-

96-well microtiter plates

-

Cell lysis buffer

-

Reporter substrate (e.g., o-nitrophenyl-β-D-galactopyranoside - ONPG for β-galactosidase)

-

Plate reader

Procedure:

-

Culture Preparation: Inoculate the E. coli reporter strain into LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

-

Assay Setup: Dilute the overnight culture into fresh medium and dispense into the wells of a 96-well plate.

-

Compound Addition: Add the LasR antagonist (V-06-018) at various concentrations to the wells. Then, add a fixed concentration of the inducer, 3O-C12-HSL, to all wells except for the negative control.

-

Incubation: Incubate the plate at 37°C for a specified period to allow for gene expression.

-

Cell Lysis: Lyse the cells to release the intracellular reporter enzyme.

-

Substrate Reaction: Add the appropriate substrate for the reporter enzyme to each well.

-

Signal Quantification: Measure the resulting signal (e.g., absorbance for colorimetric assays, luminescence for luciferase assays) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each antagonist concentration relative to the positive control (3O-C12-HSL alone) and determine the IC50 value.

Pyocyanin Quantification Assay in P. aeruginosa

This assay measures the production of pyocyanin, a blue-green phenazine pigment and a key virulence factor regulated by the LasR system.

Materials:

-

P. aeruginosa strain (e.g., PAO1 or PA14)

-

LB medium

-

V-06-018 or other test compounds

-

Chloroform

-

0.2 N Hydrochloric acid (HCl)

-

Centrifuge and spectrophotometer

Procedure:

-

Culture Growth: Grow P. aeruginosa in LB medium in the presence of various concentrations of the antagonist (and a solvent control) at 37°C with shaking for 24 hours.

-

Supernatant Collection: Centrifuge the cultures to pellet the bacterial cells. Collect the supernatant.

-

Pyocyanin Extraction: a. To 3 ml of the supernatant, add 1.5 ml of chloroform and vortex vigorously. The pyocyanin will move to the chloroform phase, turning it blue. b. Centrifuge to separate the phases and carefully transfer the lower chloroform layer to a new tube.

-

Acidification: Add 1 ml of 0.2 N HCl to the chloroform extract and vortex. The pyocyanin will move to the acidic aqueous phase, turning it pink.

-

Quantification: Centrifuge to separate the phases and measure the absorbance of the upper pink (HCl) layer at 520 nm.

-

Concentration Calculation: Calculate the pyocyanin concentration (in µg/ml) by multiplying the absorbance at 520 nm by 17.072.

Biofilm Inhibition Assay

This assay quantifies the ability of a compound to inhibit the formation of biofilms on a solid surface.

Materials:

-

P. aeruginosa strain

-

LB medium

-

V-06-018 or other test compounds

-

96-well, flat-bottomed polystyrene microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Plate reader

Procedure:

-

Inoculum Preparation: Grow an overnight culture of P. aeruginosa and then dilute it 1:100 in fresh LB medium.

-

Assay Setup: Dispense the diluted culture into the wells of a 96-well plate. Add the test compound at various concentrations. Include untreated control wells.

-

Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Carefully discard the planktonic cells and gently wash the wells with water to remove any remaining non-adherent bacteria.

-

Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Rinsing: Remove the crystal violet solution and rinse the wells thoroughly with water until the wash water is clear.

-

Solubilization: Add 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Transfer the solubilized crystal violet to a new plate and measure the absorbance at 550 nm using a plate reader.[4]

-

Analysis: The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each compound concentration compared to the untreated control.

Signaling Pathway Diagram

The following diagram illustrates the hierarchical nature of the LasR quorum sensing system in P. aeruginosa.

Conclusion

LasR antagonist V-06-018 is a potent inhibitor of the P. aeruginosa quorum sensing system. By competitively binding to the LasR receptor, it effectively blocks the activation of virulence gene expression and biofilm formation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to combat P. aeruginosa infections through anti-virulence strategies. The continued study of LasR antagonists like V-06-018 holds significant promise for the development of novel therapeutics that can disarm this formidable pathogen without exerting selective pressure for resistance.

References

- 1. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, Synthesis, and Biochemical Characterization of Non-Native Antagonists of the Pseudomonas aeruginosa Quorum Sensing Receptor LasR with Nanomolar IC50 Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Specificity and Binding Site of LasR Antagonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and binding site of LasR antagonists, using the well-characterized compound V-06-018 as a primary example, hereafter referred to as "LasR antagonist 1." This document will delve into the quantitative binding data, detailed experimental methodologies, and the molecular interactions that govern the antagonism of the Pseudomonas aeruginosa LasR protein, a key regulator of quorum sensing and virulence.

Introduction to LasR and Quorum Sensing Inhibition

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation. The LasR protein is a master regulator at the top of the QS hierarchy. It is a transcriptional activator that, upon binding its native N-acyl-homoserine lactone (AHL) autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), undergoes dimerization and binds to specific DNA sequences (las boxes) to activate the transcription of target genes. This includes the gene for its own synthase, lasI, creating a positive feedback loop, as well as genes encoding virulence factors and regulators of other QS systems like RhlR and the Pseudomonas Quinolone Signal (PQS) system.[1]

Given its central role in pathogenesis, LasR has emerged as a prime target for the development of anti-virulence therapies. The strategy of quorum quenching (QQ) aims to disrupt QS signaling, thereby attenuating bacterial virulence without exerting bactericidal pressure that can lead to resistance. LasR antagonists are small molecules designed to bind to the LasR protein and prevent its activation by the native autoinducer.

Quantitative Data for LasR Antagonists

The potency of LasR antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the LasR activity in the presence of its native agonist. The following table summarizes the IC50 values for V-06-018 ("this compound") and other notable LasR antagonists.

| Antagonist | Target | IC50 (µM) | Reference(s) |

| V-06-018 | LasR | 5.2 | [2] |

| Norlobaridone (NBD) | LasR | 1.93 | [3] |

| Norlobaridone (NBD) | RhlR | 49.61 | [3] |

| Norlobaridone (NBD) | QscR | 55.76 | [3] |

Target Specificity of this compound (V-06-018)

A critical aspect of a therapeutic candidate is its specificity for the intended target. LasR antagonists are designed to inhibit the LasR receptor, but their potential off-target effects on other homologous receptors in P. aeruginosa, such as RhlR and QscR, must be evaluated.

V-06-018 has been shown to be a potent and selective antagonist of LasR.[4][5] While comprehensive quantitative data on its direct interaction with RhlR and QscR is not as readily available as for compounds like NBD, studies on V-06-018 and its analogues have primarily focused on their potent LasR antagonism, suggesting a high degree of selectivity.[4][6] The significant difference in the IC50 values of NBD for LasR versus RhlR and QscR (a more than 25-fold higher concentration needed for the latter two) further illustrates the potential for achieving LasR-specific inhibition.[3] This selectivity is likely attributed to the structural differences in the ligand-binding pockets of these homologous receptors.

The LasR Binding Site and Mechanism of Antagonism

Structural and biochemical studies have revealed that LasR antagonists, including V-06-018, are competitive inhibitors that bind to the same ligand-binding domain (LBD) as the native autoinducer, 3O-C12-HSL.[4][7] The LasR LBD is a globular domain composed of a five-stranded anti-parallel β-sheet flanked by α-helices.[8]

Several key amino acid residues within this binding pocket are crucial for the interaction with both agonists and antagonists. These include:

-

Tyr56, Trp60, and Ser129: These residues form hydrogen bonds with the polar head group of the native AHL ligand.[1]

-

Asp73: This residue is also involved in hydrogen bonding with the ligand.[1]

-

Hydrophobic residues: A number of hydrophobic amino acids, such as Leu36, Ala50, Ile52, and Tyr64, create a hydrophobic pocket that accommodates the acyl chain of the AHL.[7]

The mechanism of antagonism involves the antagonist binding to the LBD and stabilizing an inactive conformation of the LasR protein.[7] This prevents the conformational changes necessary for dimerization and subsequent DNA binding, thereby blocking the transcriptional activation of target genes.[7] For instance, the activity of V-06-018 is significantly reduced in a LasR S129A mutant, highlighting the importance of this residue in antagonist binding.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize LasR antagonists.

LasR Reporter Gene Assay (β-Galactosidase)

This assay is a common method to quantify the agonistic or antagonistic activity of a compound on LasR in a cellular context. It utilizes an E. coli reporter strain engineered to express LasR and a LasR-inducible promoter (e.g., lasI promoter) fused to a reporter gene, such as lacZ, which encodes for β-galactosidase.

Materials:

-

E. coli reporter strain (e.g., JM109) harboring two plasmids:

-

A plasmid for LasR expression (e.g., arabinose-inducible).

-

A reporter plasmid with a LasR-inducible promoter fused to lacZ (e.g., pSC11-L).

-

-

Luria-Bertani (LB) broth and agar.

-

Appropriate antibiotics for plasmid maintenance.

-

Inducer for LasR expression (e.g., L-arabinose).

-

Native LasR agonist (3O-C12-HSL).

-

Test antagonist compound (e.g., V-06-018).

-

Cell lysis buffer (e.g., Reporter Lysis Buffer).

-

Assay buffer containing o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Stop solution (e.g., 1M Sodium Carbonate).

-

96-well microtiter plates.

-

Incubator and plate reader.

Protocol:

-

Culture Preparation: Grow the E. coli reporter strain overnight in LB broth with appropriate antibiotics at 37°C with shaking.

-

Subculturing: Dilute the overnight culture into fresh LB broth containing antibiotics and the inducer for LasR expression.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the native agonist (3O-C12-HSL) to all wells (except for negative controls). Then, add a serial dilution of the test antagonist to the wells. Include control wells with no antagonist (positive control) and no agonist (negative control).

-

Inoculation: Add the subcultured reporter strain to each well.

-

Incubation: Incubate the plate at 30°C with gentle shaking for a defined period (e.g., 90 minutes).[9]

-

Cell Lysis: After incubation, lyse the cells according to the lysis buffer protocol. This typically involves adding the lysis buffer and vortexing or incubating.

-

β-Galactosidase Reaction: Add the assay buffer containing ONPG to each well.[10]

-

Incubation: Incubate the plate at 37°C until a yellow color develops.[10]

-

Stop Reaction: Stop the reaction by adding the stop solution.[10]

-

Measurement: Read the absorbance at 420 nm using a plate reader.[10]

-

Data Analysis: Normalize the data to cell density (e.g., by measuring OD600 before lysis). Calculate the percent inhibition for each antagonist concentration and determine the IC50 value by fitting the data to a dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect protein-DNA interactions. It can be used to demonstrate that a LasR antagonist prevents the binding of the LasR-agonist complex to its target DNA sequence.

Materials:

-

Purified LasR protein.

-

Native LasR agonist (3O-C12-HSL).

-

Test antagonist compound.

-

Labeled DNA probe containing the las box sequence (e.g., with biotin or a fluorescent dye).

-

Unlabeled ("cold") competitor DNA probe.

-

Binding buffer (containing components like HEPES, NaCl, EDTA, DTT, glycerol).

-

Native polyacrylamide gel.

-

TBE buffer.

-

Gel electrophoresis apparatus.

-

Detection system (e.g., chemiluminescence or fluorescence imager).

Protocol:

-

Probe Labeling: Label the DNA probe according to the manufacturer's instructions (e.g., using a biotin labeling kit).

-

Binding Reactions: In separate microcentrifuge tubes, set up the following binding reactions on ice:

-

Labeled probe only.

-

Labeled probe + purified LasR + agonist.

-

Labeled probe + purified LasR + agonist + increasing concentrations of the antagonist.

-

Labeled probe + purified LasR + agonist + excess unlabeled competitor probe (specificity control).

-

-

Incubation: Incubate the reactions at room temperature for a defined period (e.g., 20-30 minutes) to allow for binding.

-

Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.

-

Transfer and Detection: Transfer the DNA from the gel to a nylon membrane. Detect the labeled DNA using a method compatible with the label (e.g., streptavidin-HRP conjugate and a chemiluminescent substrate for biotin).

-

Analysis: A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex. A decrease in the shifted band in the presence of the antagonist demonstrates its inhibitory effect on DNA binding. The disappearance of the shifted band in the presence of the cold competitor confirms the specificity of the interaction.

Visualizations

LasR Signaling Pathway

The following diagram illustrates the central role of LasR in the P. aeruginosa quorum sensing network.

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa.

Mechanism of LasR Antagonism

This diagram illustrates the competitive binding mechanism of a LasR antagonist.

References

- 1. In Silico Identification of Natural Food Compounds as Potential Quorum-Sensing Inhibitors Targeting the LasR Receptor of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Norlobaridone Inhibits Quorum Sensing-Dependent Biofilm Formation and Some Virulence Factors in Pseudomonas aeruginosa by Disrupting Its Transcriptional Activator Protein LasR Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structural and Biochemical Studies of Non-Native Agonists of the LasR Quorum Sensing Receptor Reveal an L3 Loop “Out” Conformation for LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta-galactosidase Reporter Gene Assay (Liquid Form) | Dohlman Lab [med.unc.edu]

- 10. promega.com [promega.com]

An In-depth Technical Guide to the Inhibition of LasR-Mediated Gene Expression by Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of the Pseudomonas aeruginosa LasR protein, a key regulator of quorum sensing (QS) and virulence. For the purposes of this document, "Antagonist 1" is a representative synthetic small molecule inhibitor, with data and mechanisms drawn from studies of well-characterized LasR antagonists such as V-06-018 and Norlobaridone (NBD).

Introduction to the LasR Quorum Sensing System

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a sophisticated cell-to-cell communication system, known as quorum sensing, to coordinate the expression of virulence factors and biofilm formation.[1] The LasR-LasI system is at the top of the QS hierarchy in P. aeruginosa.[2] The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[3] At a critical population density, 3-oxo-C12-HSL accumulates and binds to the cytoplasmic receptor and transcriptional activator, LasR.[2] This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences (las boxes) to activate the transcription of target genes.[3][4] These genes encode for a variety of virulence factors, including proteases, elastases, and toxins, and also regulate other QS systems like rhl.[1][5] Given its central role in pathogenesis, LasR is a prime target for the development of anti-virulence therapies.[6]

Mechanism of Action of LasR Antagonists

LasR antagonists are small molecules designed to disrupt the normal functioning of the LasR protein. Several mechanisms of inhibition have been identified:

-

Competitive Inhibition: Many antagonists are structural mimics of the native 3-oxo-C12-HSL autoinducer. They competitively bind to the ligand-binding domain (LBD) of LasR, preventing the binding of the natural autoinducer.[7]

-

Destabilization and Prevention of Dimerization: Some antagonists, upon binding to the LasR LBD, induce a conformational state that is unstable or otherwise incompetent for dimerization.[8][9] Since dimerization is a prerequisite for DNA binding and transcriptional activation, these antagonists effectively shut down the signaling pathway.[8] The natural product Norlobaridone (NBD) has been shown to function through this mechanism, preventing LasR dimerization upon binding.[8][9]

-

Inhibition of DNA Binding: Other antagonists may bind to LasR and stabilize it in a conformation that is incapable of binding to its target DNA sequences, even if dimerization occurs.[7]

The representative "Antagonist 1" in this guide is considered to function primarily by binding to the LasR LBD and disrupting the formation of the functional dimeric quaternary structure, a mechanism demonstrated for antagonists like NBD.[8]

Quantitative Data on LasR Inhibition

The efficacy of LasR antagonists is typically quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.[10] Below are tables summarizing the inhibitory activities of representative LasR antagonists.

Table 1: Inhibition of LasR-dependent Reporter Gene Expression

| Antagonist | Assay System | Reporter Gene | Agonist (Concentration) | IC50 | Reference(s) |

| V-06-018 | E. coli expressing LasR | gfp or lacZ | 3-oxo-C12-HSL (varies) | 5.2 µM | [4][11] |

| Norlobaridone (NBD) | E. coli expressing LasR | lacZ | 3-oxo-C12-HSL | 1.93 ± 0.21 µM | [12] |

| meta-bromo-thiolactone (mBTL) | E. coli expressing LasR | gfp | 3-oxo-C12-HSL (100 nM) | Partial (22% inhibition at 1 mM) | [1][13] |

| TP-5 | P. aeruginosa reporter | gfp or lacZ | 3-oxo-C12-HSL | 69 µM | [4] |

Table 2: Inhibition of Quorum Sensing-Regulated Virulence Phenotypes

| Antagonist | Phenotype Assayed | Bacterial Strain | % Inhibition (Concentration) | IC50 | Reference(s) |

| Norlobaridone (NBD) | Pyocyanin Production | P. aeruginosa | 61.1% (5 µg/mL) | Not Reported | [8] |

| Norlobaridone (NBD) | Biofilm Formation | P. aeruginosa | 64.6% (5 µg/mL) | Not Reported | [9] |

| meta-bromo-thiolactone (mBTL) | Pyocyanin Production | P. aeruginosa PA14 | Not Reported | 8 µM | [5] |

| V-06-018 | Pyocyanin Production | P. aeruginosa PA14 | Not Reported | 18 µM | [5] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of LasR antagonists. Below are protocols for key experiments.

This assay is widely used to quantify the agonistic or antagonistic activity of compounds on LasR in a controlled genetic background, typically an E. coli strain engineered to express LasR and a LasR-dependent reporter.[8][14]

Principle: The assay utilizes a reporter plasmid where the lacZ gene, encoding β-galactosidase, is placed under the control of a LasR-inducible promoter (e.g., pLasI).[15] In the presence of an agonist, LasR activates lacZ transcription, leading to the production of β-galactosidase. The enzyme's activity is measured by its ability to hydrolyze a substrate (e.g., ONPG or a fluorescent substrate), which produces a colored or fluorescent product.[16] Antagonists compete with the agonist, leading to a dose-dependent decrease in the reporter signal.[14]

Detailed Protocol:

-

Strain and Plasmids: Use an E. coli strain (e.g., DH5α) co-transformed with two plasmids:

-

Culture Preparation:

-

Inoculate a single colony into Luria-Bertani (LB) broth containing appropriate antibiotics (e.g., 100 µg/mL ampicillin, 10 µg/mL gentamicin).[8]

-

Grow overnight with shaking at 37°C.

-

The next day, dilute the overnight culture 1:10 into fresh LB with antibiotics.[8]

-

Grow until the culture reaches mid-logarithmic phase (OD600 ≈ 0.4-0.6).

-

Induce LasR expression by adding arabinose to a final concentration of 4 mg/mL.[8]

-

-

Assay Setup (96-well plate format):

-

For antagonism assays , add a fixed concentration of the agonist 3-oxo-C12-HSL (e.g., 100 nM) to the wells.[13] Then, add serial dilutions of the antagonist compound (Antagonist 1).

-

For agonism assays , add serial dilutions of the test compound alone.

-

Add the induced bacterial culture to each well.

-

Include appropriate controls: no agonist (negative control), agonist only (positive control), and vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-6 hours) with gentle shaking.

-

β-Galactosidase Activity Measurement (Miller Assay):

-

Measure the OD600 of the cultures.

-

Lyse the cells using chloroform and SDS.

-

Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Incubate at room temperature until a yellow color develops.

-

Stop the reaction by adding Na2CO3.

-

Measure the absorbance at 420 nm (for the yellow product) and 550 nm (to correct for cell debris).

-

-

Data Analysis: Calculate Miller Units to quantify β-galactosidase activity. For antagonism assays, plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Pyocyanin is a blue-green, redox-active virulence factor produced by P. aeruginosa, and its production is under the control of the LasR QS system.[17]

Principle: This assay measures the amount of pyocyanin produced by P. aeruginosa in the presence and absence of an inhibitor. A reduction in the characteristic blue-green color of the culture supernatant indicates inhibition of a QS-controlled phenotype.[18]

Detailed Protocol:

-

Strain and Culture: Use a P. aeruginosa strain known to produce pyocyanin, such as PA14 or PAO1.[5] Grow an overnight culture in a suitable medium like LB or King's A broth.[19]

-

Assay Setup:

-

Dilute the overnight culture into fresh medium.

-

In test tubes or a deep-well plate, add the diluted culture along with serial dilutions of Antagonist 1. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all samples and does not affect bacterial growth.

-

Include a no-inhibitor control.

-

-

Incubation: Incubate the cultures for 18-24 hours at 37°C with vigorous shaking (e.g., 200 rpm).[19]

-

Pyocyanin Extraction:

-

Centrifuge the cultures to pellet the bacterial cells.

-

Transfer the supernatant to a new tube.

-

Add chloroform to the supernatant (e.g., 3 mL chloroform to 5 mL supernatant) and vortex to extract the blue pyocyanin into the chloroform layer.[19]

-

Separate the chloroform layer and extract again with 0.2 N HCl. The pyocyanin will move to the acidic aqueous layer, turning it pink.[18]

-

-

Quantification:

-

Data Analysis: Calculate the percentage of pyocyanin inhibition relative to the untreated control. Plot the data to determine the IC50 value for pyocyanin inhibition.

This assay quantifies the ability of a compound to inhibit the formation of biofilms on an abiotic surface.

Principle: The assay measures the total biomass of a biofilm formed in a microtiter plate. After a period of growth, non-adherent (planktonic) cells are washed away, and the remaining adherent biofilm is stained with crystal violet. The amount of retained stain is proportional to the biofilm biomass.[21]

Detailed Protocol:

-

Strain and Culture: Use a P. aeruginosa strain such as PAO1. Grow an overnight culture in LB broth.

-

Assay Setup (96-well microtiter plate):

-

Dilute the overnight culture 1:100 into fresh LB medium.[21]

-

Add serial dilutions of Antagonist 1 to the wells of a flat-bottomed 96-well plate.

-

Add the diluted bacterial culture to the wells.

-

Include a no-inhibitor control and a media-only blank control.

-

-

Incubation: Incubate the plate statically (without shaking) at 37°C for 24 hours to allow for biofilm formation.[21]

-

Staining and Quantification:

-

Carefully discard the culture medium and gently wash the wells with phosphate-buffered saline (PBS) or water to remove planktonic cells.[21]

-

Air-dry the plate.

-

Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Discard the stain and wash the wells thoroughly with water to remove excess stain.

-

Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.

-

Measure the absorbance at a wavelength between 550-595 nm using a plate reader.

-

-

Data Analysis: Subtract the blank reading from all measurements. Calculate the percentage of biofilm inhibition compared to the untreated control.

Visualizations of Pathways and Workflows

Caption: The LasR quorum sensing circuit and the point of competitive inhibition by Antagonist 1.

Caption: A typical workflow for the discovery and validation of novel LasR inhibitors.

Caption: Antagonist 1 prevents the formation of a functional LasR dimer, blocking DNA binding.

References

- 1. pnas.org [pnas.org]

- 2. A data-driven machine learning approach for discovering potent LasR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biochemical Characterization of Non-Native Antagonists of the Pseudomonas aeruginosa Quorum Sensing Receptor LasR with Nanomolar IC50 Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pseudomonas aeruginosa LasR·DNA Binding Is Directly Inhibited by Quorum Sensing Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Norlobaridone Inhibits Quorum Sensing-Dependent Biofilm Formation and Some Virulence Factors in Pseudomonas aeruginosa by Disrupting Its Transcriptional Activator Protein LasR Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Norlobaridone Inhibits Quorum Sensing-Dependent Biofilm Formation and Some Virulence Factors in Pseudomonas aeruginosa by Disrupting Its Transcriptional Activator Protein LasR Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IC50 - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. Liquid Beta-galactosidase Reporter Gene Assay | Dohlman Lab [med.unc.edu]

- 17. Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. microbiologyjournal.org [microbiologyjournal.org]

- 19. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles [mdpi.com]

A Technical Guide to LasR Antagonism and its Role in Attenuating Pseudomonas aeruginosa Virulence

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the mechanism and impact of LasR antagonists, using a representative antagonist as a model, to reduce virulence factor production in Pseudomonas aeruginosa. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction: The Challenge of Pseudomonas aeruginosa

Pseudomonas aeruginosa is a formidable opportunistic Gram-negative pathogen, notorious for causing severe nosocomial infections, particularly in immunocompromised individuals, cystic fibrosis patients, and burn victims[1]. A key element of its pathogenicity is its sophisticated cell-to-cell communication system known as quorum sensing (QS)[2]. This system allows the bacteria to coordinate their behavior in a density-dependent manner, leading to the collective expression of virulence factors and the formation of resilient biofilms[2].

The Quorum Sensing Hierarchy in P. aeruginosa

P. aeruginosa employs a complex and hierarchical QS network to regulate its virulence[3]. At the apex of this hierarchy is the Las system . This system consists of the synthase LasI, which produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL), and the transcriptional regulator LasR[2][4].

When the bacterial population reaches a certain density, the concentration of 3OC12-HSL increases. This autoinducer then binds to and activates the LasR protein[4]. The activated LasR:3OC12-HSL complex forms a dimer and binds to specific DNA sequences, known as las boxes, to activate the transcription of a large regulon of genes[2][5]. This includes genes encoding for critical virulence factors like elastase (LasB), alkaline protease, and exotoxin A. Furthermore, LasR positively regulates other QS systems, including the rhl and pqs systems, creating a cascade of virulence gene expression[2][6].

LasR Antagonism: An Anti-Virulence Strategy

Targeting bacterial viability with traditional antibiotics imposes strong selective pressure, often leading to the emergence of drug-resistant strains[1]. An alternative and promising approach is the use of anti-virulence therapies, which aim to disarm pathogens by inhibiting their virulence mechanisms. LasR, as the master regulator of the P. aeruginosa QS cascade, is a prime target for such a strategy[5].